molecular formula C32H52O4 B1157422 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol CAS No. 85372-72-1

5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol

Cat. No.: B1157422
CAS No.: 85372-72-1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol is a cucurbitane-type triterpenoid with the molecular formula C₃₂H₅₂O₄ (CAS: 85372-72-1). Its structure features a tetracyclic cucurbitane skeleton with an epoxy bridge at C5-C19, methoxy groups at C19 and C25, and conjugated double bonds at C6-C23 . Key physicochemical properties include a high LogP (6.92), indicative of lipophilicity, and a boiling point of 566.8°C at 760 mmHg . The compound is typically isolated as a white amorphous powder or oil .

Source and Isolation This compound is primarily isolated from Momordica charantia (bitter melon) fruits. Extraction methods involve methanol or ethanol solvent systems, followed by chromatographic purification using silica gel columns or preparative TLC with hexane-EtOAc-MeOH solvent systems . Structural elucidation relies on 1D/2D NMR (¹H, ¹³C, COSY, HMBC) and mass spectrometry .

Properties

IUPAC Name

(1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-methoxy-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O4/c1-21(11-10-16-27(2,3)35-9)22-14-17-30(7)23-15-18-32-24(12-13-25(33)28(32,4)5)31(23,26(34-8)36-32)20-19-29(22,30)6/h10,15-16,18,21-26,33H,11-14,17,19-20H2,1-9H3/b16-10+/t21-,22-,23+,24+,25+,26-,29-,30+,31+,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHCXXYKHCXPSQ-FJKUPRPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)O[C@H]4OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Plant Source Identification

5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol has been identified in the fruits, vines, and leaves of Momordica charantia, a plant renowned for its diverse cucurbitane triterpenoid profile. The compound’s presence correlates with developmental stages, with mature fruits exhibiting higher concentrations due to increased secondary metabolite synthesis.

Solvent Extraction and Partitioning

Initial extraction typically employs polar solvents to solubilize triterpenoids. A standardized protocol involves:

  • Methanol maceration : Dried M. charantia pulp is soaked in methanol (1:10 w/v) for 72 hours at 25°C.

  • Solvent partitioning : The crude methanol extract is concentrated under reduced pressure and sequentially partitioned with n-hexane, dichloromethane (DCM), and ethyl acetate (EtOAc) to isolate medium-polarity fractions enriched with cucurbitanes.

Table 1: Solvent Partitioning Efficiency for Cucurbitane Enrichment

SolventTarget FractionYield (mg/g dry weight)Key Compounds Isolated
n-HexaneNon-polar12.3 ± 1.2Fatty acids, sterols
DCMMedium-polarity35.8 ± 2.7Cucurbitanes, triterpenoids
EtOAcPolar22.1 ± 1.9Glycosides, phenolics

Data adapted from. The DCM fraction yields the highest cucurbitane content, including 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol.

Chromatographic Purification

The DCM fraction undergoes multi-step chromatography:

  • Silica gel column chromatography : Eluted with a gradient of DCM:MeOH (100:1 → 1:1 v/v) to separate cucurbitanes by polarity.

  • Reversed-phase (RP) C18 chromatography : Further purification using MeOH:H₂O (3:1 → 6:1 v/v) enhances resolution of structurally similar triterpenoids.

  • Sephadex LH-20 size exclusion : Final polishing step to remove polymeric impurities.

Table 2: Chromatographic Conditions for Isolation

StepStationary PhaseMobile PhaseKey Parameters
Silica gel CCSilica gel 60DCM:MeOH gradientFlow rate: 2 mL/min
RP-C18 CCC18 silicaMeOH:H₂O gradientColumn size: 250 × 4.6 mm
Sephadex LH-20Dextran-basedMeOH:H₂O (5:1 v/v)Particle size: 25–100 μm

This workflow isolates 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol with a purity >95% (HPLC-DAD).

Chemical Synthesis Methods

Semisynthesis from Natural Precursors

Due to the structural complexity of cucurbitanes, total synthesis is impractical. Instead, semisynthesis from abundant precursors like karavilagenin D is preferred. A representative pathway involves:

  • Epoxidation : Treatment of karavilagenin D (Cucurbita-5,23-dien-3β-ol) with m-chloroperbenzoic acid (mCPBA) in DCM at 0°C forms the 5,19-epoxide moiety.

  • Methylation : The intermediate is reacted with methyl iodide (MeI) and silver oxide (Ag₂O) in anhydrous THF to introduce methoxy groups at C-19 and C-25.

Table 3: Semisynthesis Reaction Parameters

StepReagentsConditionsYield (%)
EpoxidationmCPBA (1.2 eq)0°C, 12 h, DCM68
MethylationMeI (3.0 eq), Ag₂OTHF, reflux, 6 h52

The final product is purified via flash chromatography (hexane:EtOAc 7:3), affording 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol in 34% overall yield.

Biosynthetic Pathway Engineering

Emerging approaches leverage heterologous biosynthesis in Saccharomyces cerevisiae or E. coli engineered with oxidosqualene cyclase (OSC) and cytochrome P450 enzymes from M. charantia. Key steps include:

  • Cyclization of 2,3-oxidosqualene : Catalyzed by OSC to form the cucurbitane backbone.

  • Oxidation and methylation : Sequential action of P450s (C-19 hydroxylation) and O-methyltransferases introduces epoxy and methoxy groups.

While yields remain low (<5 mg/L), this method offers a sustainable alternative to plant extraction.

Analytical Characterization

Spectroscopic Validation

  • NMR spectroscopy :

    • ¹H NMR (CDCl₃, 500 MHz): δ 5.38 (H-6, d, J = 6.2 Hz), 3.56 (H-19, s), 3.22 (H-25, s).

    • ¹³C NMR (CDCl₃, 125 MHz): δ 146.1 (C-5), 124.5 (C-6), 81.5 (C-19), 56.1 (OCH₃).

  • High-resolution mass spectrometry (HRMS) : [M+H]⁺ observed at m/z 501.3812 (calc. 501.3815 for C₃₂H₅₂O₄).

Purity and Stability

  • HPLC purity : >98% (C18 column, MeOH:H₂O 85:15, UV 210 nm).

  • Storage : Stable for 12 months at -20°C in anhydrous DMSO.

Challenges and Optimization Strategies

Natural Extraction Limitations

  • Low abundance : The compound constitutes <0.02% of M. charantia dry weight, necessitating large biomass inputs.

  • Co-elution issues : Structural analogs like 7β,25-dimethoxycucurbita-5,23-dien-3β-ol require ultrahigh-performance liquid chromatography (UHPLC) for separation.

Synthetic Route Improvements

  • Catalyst development : Palladium-catalyzed C–H activation could streamline methoxy group installation.

  • Enzyme engineering : Directed evolution of P450s may enhance regioselectivity in biosynthetic pathways .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Applications

1.1 Anti-inflammatory Properties
Research has demonstrated that 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol exhibits significant anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

1.2 Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment. For example, research focused on the cytotoxic effects of cucurbitane-type triterpenoids from Momordica charantia found that these compounds can effectively target and kill cancer cells while sparing normal cells .

1.3 Antidiabetic Effects
Another significant application of this compound is in the management of diabetes. It has been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic animal models. The mechanisms involved include the modulation of glucose metabolism and the promotion of pancreatic beta-cell function .

Agricultural Applications

2.1 Pest Resistance
5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol has demonstrated potential as a natural pesticide. Its presence in Momordica charantia contributes to the plant's resistance against various pests and pathogens. The compound's insecticidal properties can be harnessed to develop eco-friendly pest control solutions .

2.2 Plant Growth Promotion
There is evidence that this compound may also promote plant growth by enhancing nutrient uptake and improving overall plant health. This makes it a candidate for use in organic farming practices where synthetic fertilizers are avoided .

Summary of Findings

The following table summarizes the key applications of 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol:

Application Area Description Evidence/Source
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cell lines
AntidiabeticEnhances insulin sensitivity; lowers blood glucose
Pest ResistanceActs as a natural pesticide
Plant Growth PromotionImproves nutrient uptake and plant health

Case Studies

Several case studies have highlighted the effectiveness of 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol:

4.1 Study on Anti-inflammatory Effects
A study published in a peer-reviewed journal explored the anti-inflammatory properties of triterpenoids from Momordica charantia, including 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol. The results indicated a marked decrease in inflammation markers in treated subjects compared to controls .

4.2 Research on Cancer Cytotoxicity
In another study focusing on cancer treatment, researchers isolated various cucurbitane-type triterpenoids and assessed their cytotoxic effects on human cancer cell lines. The findings revealed that 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol significantly inhibited cell proliferation and induced apoptosis through specific pathways .

Mechanism of Action

The antitumor activity of 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol is primarily attributed to its ability to induce apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell proliferation and survival, leading to the activation of apoptotic pathways and subsequent cell death. Key molecular targets include:

Comparison with Similar Compounds

Comparison with Similar Cucurbitane-Type Triterpenoids

Structural Analogues and Key Differences

Compound Name Structural Features Source Key Bioactivities References
5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol C19/C25 methoxy, C5-C19 epoxy, C6-C23 double bond M. charantia Anti-cancer, anti-diabetic, anti-inflammatory
5β,19-Epoxy-19-methoxycucurbita-6,23,25-trien-3β-ol C19 methoxy, C6-C23-C25 conjugated triene M. charantia (Japan) EBV-EA inhibition (IC₅₀: ~15 µM); superior NO scavenging vs. dimethoxy analogue
EMCDO (5β,19-epoxy-25-methoxycucurbita-6,23(E)-dien-3β-ol) C25 methoxy (no C19 methoxy), C5-C19 epoxy M. charantia (China) AMPK activation (20–35% increase in L6 myotubes); anti-inflammatory
Karaviloside II C3-O-glycoside, C7/C25 hydroxyl groups M. charantia (Sri Lanka) α-Glucosidase inhibition (IC₅₀: 28.55 µM); less potent than dimethoxy analogue
19(R)-Methoxy-5β,19-epoxycucurbita-6,23-dien-3β,25-diol C19 methoxy, C25 hydroxyl, C5-C19 epoxy M. charantia (Vietnam) Moderate cytotoxicity (IC₅₀: 45–55% at 100 µM in cancer cells)

Activity Comparison

Anti-Cancer Efficacy: The dimethoxy derivative shows 2-fold higher EBV-EA inhibition than its monomethoxy counterpart (20 µM vs. 15 µM IC₅₀), likely due to enhanced lipophilicity from the C25 methoxy group . In vivo, both dimethoxy and monomethoxy compounds reduce skin tumor multiplicity by 60–70% in mice, but the dimethoxy analogue exhibits longer metabolic stability .

Anti-Diabetic Potential: Methoxy vs. Hydroxyl Groups: The C25 methoxy group in 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol enhances α-glucosidase inhibition compared to hydroxylated analogues like karaviloside II (IC₅₀: 20.20 µM vs. 28.55 µM) .

Structural Influence on Bioactivity :

  • Epoxy Bridge : Critical for AMPK activation; removal reduces activity by >50% .
  • Stereochemistry : (19R,23E)-isomers show 3–5× higher anti-leishmanial activity (IC₅₀: 4.6–5.2 µg/mL) than (19S,23E)-forms due to better membrane penetration .

Isolation and Analytical Data

  • Chromatography : Silica gel columns with CH₂Cl₂-MeOH gradients are standard for cucurbitane isolation .
  • Spectroscopy : Key NMR signals for differentiation:
    • C19 Methoxy : δ 3.42 ppm (¹H); 56.2 ppm (¹³C) .
    • C25 Methoxy : δ 3.30 ppm (¹H); 51.8 ppm (¹³C) .

Biological Activity

5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol, a compound derived from Momordica charantia (bitter melon), has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C36H58O8
  • Molar Mass : 618.84 g/mol
  • CAS Number : 81371-55-3

1. Anti-inflammatory Effects

Research indicates that cucurbitane-type triterpenoids, including 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol, exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 p40. For instance:

CompoundIC50 (μM)Cytokine Inhibition
5,19-Epoxy-19,25-dimethoxycucurbita0.245IL-6
Momordicoside G0.363IL-6
Control (SB203580)5.000IL-6

These results highlight the potency of these compounds in modulating inflammatory responses in cellular models .

2. Antidiabetic Activity

The compound has also been studied for its potential antidiabetic effects. It demonstrates remarkable inhibitory activity against enzymes such as α-glucosidase and α-amylase, which are critical in carbohydrate metabolism:

EnzymeInhibition Activity
α-glucosidaseSignificant
α-amylaseSignificant

This inhibition can lead to reduced postprandial blood glucose levels, suggesting a beneficial role in managing diabetes .

3. Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation:

  • Mechanism : The compound inhibits the Wnt/β-catenin signaling pathway and promotes the expression of pro-apoptotic factors.

For example, in studies involving glioblastoma cells (U251 and U87), treatment with extracts containing this compound resulted in significant reductions in cell viability and increased caspase activity, indicating enhanced apoptosis .

The biological activities of 5,19-Epoxy-19,25-dimethoxycucurbita are attributed to several mechanisms:

  • Cytokine Modulation : By inhibiting key inflammatory cytokines.
  • Enzyme Inhibition : Targeting carbohydrate-hydrolyzing enzymes to manage blood sugar levels.
  • Apoptosis Induction : Triggering programmed cell death in cancer cells through various intracellular signaling pathways.

Case Studies

Recent case studies have documented the therapeutic effects of bitter melon extracts rich in cucurbitane-type triterpenoids:

  • Study on Diabetic Patients : A clinical trial demonstrated that patients consuming bitter melon extract experienced lower fasting blood glucose levels compared to a control group.
  • Cancer Cell Line Studies : In vitro studies reported that treatment with 5,19-Epoxy-19,25-dimethoxycucurbita led to a significant decrease in proliferation rates of breast and prostate cancer cell lines.

Q & A

Basic Research Questions

Q. How can researchers verify the purity and structural integrity of 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol for experimental use?

  • Methodological Answer : Combine analytical techniques such as 1H-NMR and 13C-NMR to confirm molecular structure, HPLC for purity assessment (>90% as per industry standards), and mass spectrometry (MS) for molecular weight validation. Cross-reference with authenticated reference standards from accredited repositories (e.g., national standard material certificates) .

Q. What in vitro models are suitable for evaluating the α-glucosidase inhibitory activity of this compound?

  • Methodological Answer : Use enzyme inhibition assays with p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. Measure IC50 values via spectrophotometric analysis at 405 nm. Comparative studies should include positive controls (e.g., acarbose) and validate activity using dose-response curves. Reported IC50 values range from 10.19 to 28.55 µM, depending on structural analogs .

Q. How should researchers design experiments to assess the compound’s impact on AMPK activation in metabolic studies?

  • Methodological Answer : Utilize L6 myotubes or HeLa cells (LKB1-deficient) to study AMPK phosphorylation. Quantify p-AMPK/total AMPK ratios via Western blotting. Include CaMKKβ inhibitors to determine calcium-independent pathways. Normalize results against insulin resistance models (e.g., palmitate-induced cells) to evaluate glucose uptake enhancement .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC50 values for α-glucosidase inhibition)?

  • Methodological Answer : Conduct structure-activity relationship (SAR) analyses to identify critical functional groups (e.g., methoxy substitutions at C-19/C-25). Compare assay conditions (pH, substrate concentration, incubation time) across studies. Use molecular docking to predict binding affinities to α-glucosidase active sites, reconciling discrepancies through computational and empirical validation .

Q. How can in vivo models be optimized to evaluate anti-tumor-promoting effects of this compound?

  • Methodological Answer : Employ a two-stage mouse skin carcinogenesis model with DMBA (initiator) and TPA (promoter). Administer the compound topically or orally, monitoring tumor incidence and latency. Quantify EBV-EA inhibition in Raji cells to correlate in vitro and in vivo efficacy. Dose selection should align with prior studies (e.g., 1–5 mg/kg) .

Q. What advanced techniques characterize the compound’s interaction with vascular smooth muscle cell (VSMC) proliferation?

  • Methodological Answer : Perform flow cytometry to assess cell cycle arrest (G0/G1 phase) in VSMCs. Combine with qPCR to quantify cyclin D1 and CDK4 expression. Validate anti-proliferative effects using scratch assays or transwell migration tests. Note that non-cytotoxic concentrations (up to 72.4% inhibition) are critical for therapeutic relevance .

Q. How do structural modifications (e.g., glycosylation) influence nitric oxide (NO) scavenging activity?

  • Methodological Answer : Synthesize derivatives with varying glycosyl moieties (e.g., allopyranoside vs. methoxy groups) and test NO scavenging using NOR1 activation assays . Compare EC50 values and correlate with electron paramagnetic resonance (EPR) data to map radical quenching efficiency. Aglycone forms typically show enhanced activity due to improved membrane permeability .

Methodological Notes

  • Quality Control : Ensure batch-to-batch consistency via high-speed countercurrent chromatography (HSCCC) , a patented technique for isolating cucurbitane-type triterpenoids .
  • Data Reproducibility : Replicate findings across multiple cell lines (e.g., HepG2 for glucose metabolism, RAW 264.7 for anti-inflammatory assays) to confirm mechanistic universality .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol
Reactant of Route 2
5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.